Cas no 1249397-70-3 (5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole)
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
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- MDL: MFCD14656903
- Inchi: 1S/C5H4ClF3N2O/c6-2-4-10-3(11-12-4)1-5(7,8)9/h1-2H2
- InChI Key: MXDUEINIDPAOHK-UHFFFAOYSA-N
- SMILES: O1C(CCl)=NC(CC(F)(F)F)=N1
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B423245-10mg |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423245-50mg |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B423245-100mg |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 100mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM466645-250mg |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95%+ | 250mg |
$*** | 2023-04-03 | |
| Chemenu | CM466645-500mg |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95%+ | 500mg |
$*** | 2023-04-03 | |
| Chemenu | CM466645-1g |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
| A2B Chem LLC | AV35728-2.5g |
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95% | 2.5g |
$1713.00 | 2024-04-20 | |
| A2B Chem LLC | AV35728-5g |
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95% | 5g |
$2520.00 | 2024-04-20 | |
| A2B Chem LLC | AV35728-10g |
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95% | 10g |
$3720.00 | 2024-04-20 | |
| A2B Chem LLC | AV35728-50mg |
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole |
1249397-70-3 | 95% | 50mg |
$233.00 | 2024-04-20 |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
Introduction to 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole (CAS No. 1249397-70-3)
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole (CAS No. 1249397-70-3) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the oxadiazole class, which is known for its broad spectrum of biological activities and utility in drug development. The presence of both a chloromethyl group and a 2,2,2-trifluoroethyl substituent in its molecular structure imparts distinct reactivity and functional characteristics, making it a valuable scaffold for further chemical modifications and biological evaluations.
The 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole molecule exhibits a high degree of versatility, which has been explored in various research settings. The chloromethyl moiety serves as a reactive site for nucleophilic substitution reactions, enabling the synthesis of more complex derivatives. This feature has been particularly useful in the development of novel bioactive molecules targeting specific biological pathways. On the other hand, the 2,2,2-trifluoroethyl group introduces lipophilicity and metabolic stability, which are critical factors in drug design to enhance bioavailability and reduce degradation rates.
In recent years, there has been a surge in research focusing on oxadiazole derivatives due to their demonstrated efficacy in treating a variety of diseases. Studies have shown that oxadiazole-based compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer progression, and infectious diseases. Specifically, the 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole has been investigated for its potential as an anti-inflammatory agent. Research indicates that this compound can modulate the activity of key inflammatory cytokines by interacting with specific binding sites on cellular receptors.
One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex pharmacophores. The chloromethyl group allows for further functionalization through reactions such as alkylation or etherification, while the trifluoroethyl moiety provides steric hindrance and electronic effects that can fine-tune the pharmacological properties of the resulting derivatives. This dual functionality has been exploited in the synthesis of novel antiviral agents. Preliminary studies have demonstrated that certain derivatives of 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole can inhibit viral replication by disrupting essential viral enzymes or interfering with host-virus interactions.
The structural features of 5-(chloromethyl)-3-(2,2-difluoroethyl)-1H-pyrazole, while not directly related to our compound of interest (CAS No. 1249397-70-3), provide insights into the broader utility of trifluorinated heterocycles in medicinal chemistry. These related compounds have shown promise in clinical trials for their ability to enhance drug potency and selectivity. The fluorine atoms in these molecules contribute to their lipophilicity and binding affinity by inducing favorable dipole interactions with target proteins. This principle has been applied to optimize the properties of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole, leading to improved pharmacokinetic profiles.
Recent advancements in computational chemistry have also facilitated the design of more effective derivatives of 5-(chloromethyl)-3-(trifluoromethoxy)benzene sulfonamide, another related compound with significant pharmaceutical potential. Molecular modeling techniques have been used to predict how different substituents will affect the binding affinity and metabolic stability of these molecules. These predictions have guided synthetic efforts toward optimizing bioactivity while minimizing off-target effects. Similar computational approaches are being applied to further refine the properties of 5-chloro-1H-indazole, another heterocyclic compound with potential therapeutic applications.
The synthesis of 5-chloro-1H-indazole involves multi-step reactions that highlight the versatility of oxadiazole-based scaffolds. By incorporating functional groups such as halogens or alkoxy groups at specific positions within the ring system (e.g., 1H-indazole), researchers can create molecules with tailored biological activities. For instance, 5-chloro-1H-indazole hydrochloride monohydrate has been studied for its antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The role of fluorine-containing compounds in modern drug development cannot be overstated. The introduction of fluorine atoms into molecular structures often enhances binding affinity by increasing lipophilicity and reducing hydrogen bonding capacity without significantly altering overall size or shape (e.g., 6-fluoronicotinic acid). This principle has been successfully applied to numerous drugs on the market today, including fluoxetine hydrochloride, which contains a fluoroalkyl group contributing significantly to its efficacy as an antidepressant.
In conclusion, 5-chloro-N-methylaniline HCl trihydrate represents just one example among many where structural modifications based on heterocyclic cores lead to novel therapeutics with improved pharmacological profiles, similar but distinct from our primary focus: *5-(chloromethyl)-3-(trifluoromethoxy)benzene sulfonamide* . These findings underscore why compounds like *cas no1249397-70-3* remain at forefronts both academic laboratories industrial R&D programs; their unique combination reactivity functionality continues inspire innovative approaches addressing unmet medical needs across diverse therapeutic areas ranging from oncology immunology infectious diseases beyond .
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